molecular formula C18H23N3O4 B6983708 1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-(5-methyl-1,2-oxazol-3-yl)urea

1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-(5-methyl-1,2-oxazol-3-yl)urea

Cat. No.: B6983708
M. Wt: 345.4 g/mol
InChI Key: DYBSQNDRYWDMGE-UHFFFAOYSA-N
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Description

1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-(5-methyl-1,2-oxazol-3-yl)urea is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that includes a hydroxymethyl group, an oxan ring, a phenylmethyl group, and an oxazolyl urea moiety

Properties

IUPAC Name

1-[[4-(hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-(5-methyl-1,2-oxazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-13-11-15(21-25-13)19-17(23)20-16(14-5-3-2-4-6-14)18(12-22)7-9-24-10-8-18/h2-6,11,16,22H,7-10,12H2,1H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBSQNDRYWDMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NC(C2=CC=CC=C2)C3(CCOCC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-(5-methyl-1,2-oxazol-3-yl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route might involve the following steps:

    Formation of the oxan ring: This can be achieved through a cyclization reaction involving a suitable diol and an aldehyde under acidic conditions.

    Introduction of the hydroxymethyl group: This step can be performed via a hydroxymethylation reaction using formaldehyde and a base.

    Attachment of the phenylmethyl group: This can be done through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

    Formation of the oxazolyl urea moiety: This step involves the reaction of an isocyanate with an oxazole derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-(5-methyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxazolyl urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenylmethyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-(5-methyl-1,2-oxazol-3-yl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-(5-methyl-1,2-oxazol-3-yl)urea: Unique due to its combination of functional groups.

    Other oxazolyl urea derivatives: May have similar core structures but differ in the substituents attached to the oxazole or urea moieties.

    Phenylmethyl derivatives: Compounds with similar phenylmethyl groups but different functional groups attached.

Uniqueness

This compound stands out due to its specific combination of a hydroxymethyl group, an oxan ring, a phenylmethyl group, and an oxazolyl urea moiety

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